molecular formula C9H5ClFNO2 B13584327 7-Chloro-6-fluoroindolizine-2-carboxylic acid CAS No. 2383182-67-8

7-Chloro-6-fluoroindolizine-2-carboxylic acid

Cat. No.: B13584327
CAS No.: 2383182-67-8
M. Wt: 213.59 g/mol
InChI Key: DNOMEFDUFRTQHN-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoroindolizine-2-carboxylic acid is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-fluoroindolizine-2-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloropyridine with fluorinated intermediates can lead to the formation of the desired indolizine derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-fluoroindolizine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

7-Chloro-6-fluoroindolizine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-6-fluoroindolizine-2-carboxylic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: The combination of these halogens in the indolizine structure provides distinct properties that are not observed in other similar compounds .

Properties

CAS No.

2383182-67-8

Molecular Formula

C9H5ClFNO2

Molecular Weight

213.59 g/mol

IUPAC Name

7-chloro-6-fluoroindolizine-2-carboxylic acid

InChI

InChI=1S/C9H5ClFNO2/c10-7-2-6-1-5(9(13)14)3-12(6)4-8(7)11/h1-4H,(H,13,14)

InChI Key

DNOMEFDUFRTQHN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CN2C=C1C(=O)O)F)Cl

Origin of Product

United States

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